Fiduxosin-d6
Description
Fiduxosin-d6 (deuterated fiduxosin) is a stable isotopically labeled analog of fiduxosin, a compound of pharmacological interest. Deuterated compounds are synthesized by replacing hydrogen atoms with deuterium at specific positions to enhance metabolic stability, reduce toxicity, or serve as internal standards in analytical workflows . For this compound, the "-d6" suffix likely indicates six deuterium substitutions, which may influence its pharmacokinetic properties compared to the non-deuterated parent compound. Such analogs are critical in drug development for tracing metabolic pathways and improving bioavailability studies .
Properties
Molecular Formula |
C₃₀H₂₃D₆N₅O₄S |
|---|---|
Molecular Weight |
561.68 |
Synonyms |
8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]butyl-d6]-pyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione; 3-(4-((3aR,9bR)-9-Methoxy-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl)butyl-d6)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated compounds are tailored for specific applications, and fiduxosin-d6 can be compared to other deuterated analogs in terms of molecular weight, LogP (lipophilicity), and solubility. For example:
*Estimated values based on structural analogs.
Key observations:
- Deuterium placement : Unlike fidaxomicin-d7, which incorporates deuterium in a propionyl group , this compound’s substitutions are likely in aliphatic or aromatic regions, affecting its metabolic resistance.
- Lipophilicity: this compound’s estimated LogP (~3.5) suggests moderate lipophilicity, aligning with fidaxomicin-d7 (LogP 3.2) but higher than norfluoxetine-d5 (LogP 2.1). This impacts membrane permeability and tissue distribution .
Analytical and Pharmacological Performance
- Analytical utility: Deuterated compounds like this compound are used as internal standards in LC-MS due to their near-identical retention times and ionization efficiency compared to non-deuterated counterparts. For instance, fidaxomicin-d7’s use in pharmacokinetic studies ensures accurate quantification of fidaxomicin in biological matrices .
- Metabolic stability: Deuterium substitution in this compound likely reduces first-pass metabolism by cytochrome P450 enzymes, extending its half-life relative to fiduxosin. Similar effects are documented for norfluoxetine-d5, which shows prolonged activity in serotonin reuptake inhibition assays .
Research Findings and Limitations
Key Studies
- Norfluoxetine-d5: Exhibited 40% slower hepatic clearance in rodent models compared to non-deuterated norfluoxetine, validating deuterium’s metabolic stabilizing role .
Challenges
- Synthetic complexity : Deuterated analogs require specialized reagents (e.g., deuterated solvents, D₂O) and may incur higher costs.
- Data gaps: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from fidaxomicin-d7 and norfluoxetine-d4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
